Cas no 71088-13-6 (3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole)

3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloroethyl group at the 3-position and a methyl group at the 5-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chloroethyl moiety offers a versatile handle for nucleophilic substitution reactions, while the oxadiazole ring contributes to stability and potential bioactivity. Its well-defined chemical properties ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive functional groups, requiring standard safety precautions for chlorinated and nitrogen-containing compounds.
3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole structure
71088-13-6 structure
Product Name:3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole
CAS No:71088-13-6
MF:C5H7ClN2O
MW:146.57487988472
MDL:MFCD19233198
CID:546058
PubChem ID:12551457
Update Time:2025-10-13

3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole, 3-(2-chloroethyl)-5-methyl-
    • 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole
    • SCHEMBL9130919
    • 71088-13-6
    • DTXSID60502257
    • EN300-264198
    • AKOS006388227
    • YZNZCGDKGUEMEG-UHFFFAOYSA-N
    • MDL: MFCD19233198
    • Inchi: 1S/C5H7ClN2O/c1-4-7-5(2-3-6)8-9-4/h2-3H2,1H3
    • InChI Key: YZNZCGDKGUEMEG-UHFFFAOYSA-N
    • SMILES: ClCCC1=NOC(C)=N1

Computed Properties

  • Exact Mass: 146.02481
  • Monoisotopic Mass: 146.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92

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Additional information on 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole

Recent Advances in the Study of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole (CAS: 71088-13-6)

The compound 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole (CAS: 71088-13-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and medicinal chemistry. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the unique structural features of 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole, which make it a promising candidate for the development of novel bioactive molecules. The presence of the 1,2,4-oxadiazole ring, combined with the chloroethyl substituent, has been shown to confer significant reactivity and binding affinity towards various biological targets. Researchers have explored its potential as a scaffold for designing enzyme inhibitors, particularly those targeting key pathways in cancer and infectious diseases.

One of the most notable advancements in this area is the successful synthesis of derivatives of 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole, which have demonstrated enhanced pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported the synthesis of a series of analogs with improved stability and bioavailability. These derivatives were evaluated for their inhibitory activity against a panel of enzymes, including kinases and proteases, revealing promising results in vitro.

In addition to its role as a potential therapeutic agent, 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole has also been investigated for its utility in chemical biology. Researchers have utilized this compound as a versatile building block for the construction of more complex molecular architectures. Its reactivity has been harnessed in click chemistry reactions, enabling the rapid assembly of diverse chemical libraries for high-throughput screening.

Despite these promising developments, challenges remain in the optimization of 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole-based compounds for clinical applications. Issues such as metabolic stability, toxicity, and selectivity need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on computational modeling and molecular docking to predict the interactions of these compounds with biological targets, thereby guiding the design of more effective derivatives.

In conclusion, the ongoing research on 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole (CAS: 71088-13-6) underscores its potential as a valuable tool in drug discovery and chemical biology. The compound's unique structural and functional properties, combined with recent advancements in synthetic methodologies, position it as a promising candidate for future therapeutic development. Continued exploration of its applications and optimization of its pharmacological profile will be critical in unlocking its full potential in the biomedical field.

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